1-(3-chloro-4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine
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Overview
Description
1-(3-chloro-4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorofluorophenyl group and a benzodioxaphosphepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: Starting with a suitable diamine and a dihaloalkane.
Substitution reactions: Introducing the chlorofluorophenyl group via nucleophilic aromatic substitution.
Formation of the benzodioxaphosphepin moiety: This step may involve cyclization reactions using appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.
Materials Science: In the synthesis of novel materials with unique properties.
Biological Research: As a tool for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine
- 1-(4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine
Uniqueness
1-(3-chloro-4-fluorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine is unique due to the presence of both chlorofluorophenyl and benzodioxaphosphepin moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19ClFN2O3P |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide |
InChI |
InChI=1S/C18H19ClFN2O3P/c19-15-11-14(5-6-16(15)20)21-7-9-22(10-8-21)26(23)12-24-17-3-1-2-4-18(17)25-13-26/h1-6,11H,7-10,12-13H2 |
InChI Key |
ZDNXSKACJZMVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)P3(=O)COC4=CC=CC=C4OC3 |
Origin of Product |
United States |
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